molecular formula C17H13FN2O B12528637 3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one CAS No. 651715-56-9

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one

Cat. No.: B12528637
CAS No.: 651715-56-9
M. Wt: 280.30 g/mol
InChI Key: UYCAIPCTPQRXGE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one typically involves the condensation of 4-fluoroacetophenone with 1-methyl-1H-benzimidazole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one
  • 3-(4-Bromophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one

Uniqueness

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H14FN3O2\text{C}_{18}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that benzimidazole derivatives exhibit significant antioxidant properties. For example, compounds similar to this compound have demonstrated moderate antioxidant activity. In a study evaluating various benzimidazole derivatives, one compound exhibited an IC50 value of 144.84 µg/ml, suggesting a promising capacity for free radical scavenging .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. In vitro studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 50 µg/ml . The specific compound may exhibit comparable activity, warranting further investigation.

Cytotoxicity

Cytotoxicity studies reveal that some benzimidazole derivatives possess significant anticancer activity. A related benzimidazole compound showed an LC50 value of 0.42 µg/ml against cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like vincristine sulfate (LC50 = 0.544 µg/ml) . This suggests that this compound could be a candidate for further cancer research.

Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A comprehensive study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, derivatives with fluorinated phenyl groups exhibited enhanced cytotoxicity and antioxidant activity compared to their non-fluorinated counterparts. The study highlighted the significance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Screening

In another investigation, various benzimidazole derivatives were screened for antimicrobial activity using standardized disc diffusion methods. Compounds similar to this compound demonstrated zones of inhibition ranging from 7 to 8 mm against selected bacterial strains, indicating moderate antimicrobial potential .

Data Summary

Biological Activity IC50/LC50 Values Reference
Antioxidant Activity144.84 µg/ml
CytotoxicityLC50 = 0.42 µg/ml
Antimicrobial ActivityMIC = 50 µg/ml

Properties

CAS No.

651715-56-9

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(1-methylbenzimidazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13FN2O/c1-20-15-5-3-2-4-14(15)19-17(20)16(21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3

InChI Key

UYCAIPCTPQRXGE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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